rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride
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Overview
Description
rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxolane ring structure, which is substituted with an ethenyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction, depending on the starting materials.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, aldehydes, tetrahydrofuran derivatives, and various substituted amines.
Scientific Research Applications
rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The oxolane ring provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-3-methyloxolan-2-ylmethanamine hydrochloride
- rac-(2R,3S)-2-methoxyoxan-3-amine hydrochloride
- rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1955558-50-5 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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